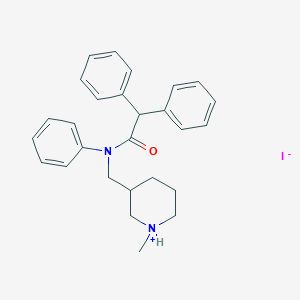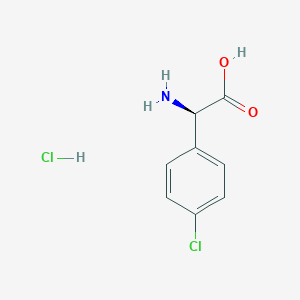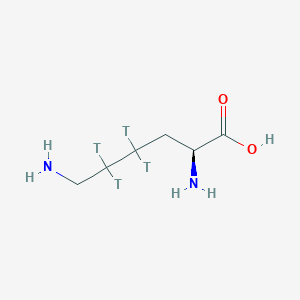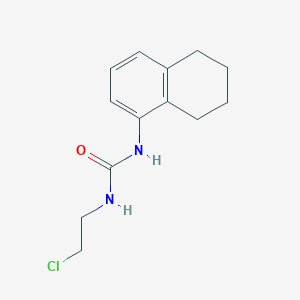
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide, also known as DPAH, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DPAH is a member of the class of compounds known as local anesthetics, which are used to block nerve impulses and reduce pain sensation during medical procedures.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide involves the blockage of sodium channels in nerve cells, which prevents the transmission of pain signals. This results in a reduction in pain sensation and can be used to provide local anesthesia during medical procedures.
Biochemical and Physiological Effects:
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide has been shown to have a number of biochemical and physiological effects. It has been shown to have a high degree of selectivity for sodium channels, which allows for its use as a local anesthetic without affecting other physiological processes. Additionally, 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide has been shown to have a relatively short half-life, which reduces the risk of toxicity and allows for rapid recovery after medical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its potent local anesthetic properties, which make it a useful tool for studying pain signaling pathways. Additionally, 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide has a relatively short half-life, which allows for rapid recovery after experiments. However, one of the main limitations of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is its potential for toxicity, which requires careful monitoring and dosing to ensure safety.
Orientations Futures
There are a number of future directions for research on 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide. One area of interest is the development of new analogs with improved selectivity and potency. Additionally, 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide could be investigated for its potential use in other medical applications, such as the treatment of neuropathic pain and other chronic pain conditions. Finally, further research could be conducted on the mechanism of action of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide, with the goal of developing a more complete understanding of its effects on pain signaling pathways.
Méthodes De Synthèse
The synthesis of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide involves the reaction of 2,2-diphenylacetic acid with N-methyl-3-piperidinemethanol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with acetanilide to form 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide, which is subsequently converted to its hydriodide salt for use in research.
Applications De Recherche Scientifique
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent local anesthetic properties, making it a promising candidate for use in medical procedures such as dental work and minor surgeries. Additionally, 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide has been investigated for its potential use as a treatment for neuropathic pain and other chronic pain conditions.
Propriétés
Numéro CAS |
101651-72-3 |
|---|---|
Nom du produit |
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide |
Formule moléculaire |
C27H31IN2O |
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
N-[(1-methylpiperidin-1-ium-3-yl)methyl]-N,2,2-triphenylacetamide;iodide |
InChI |
InChI=1S/C27H30N2O.HI/c1-28-19-11-12-22(20-28)21-29(25-17-9-4-10-18-25)27(30)26(23-13-5-2-6-14-23)24-15-7-3-8-16-24;/h2-10,13-18,22,26H,11-12,19-21H2,1H3;1H |
Clé InChI |
DNHDRCJOMGYUIA-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
SMILES canonique |
C[NH+]1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Synonymes |
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)





![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)


